molecular formula C5H5BrN2O B12951092 1-(4-Bromo-1H-imidazol-2-yl)ethanone

1-(4-Bromo-1H-imidazol-2-yl)ethanone

Cat. No.: B12951092
M. Wt: 189.01 g/mol
InChI Key: QIULLFCKBYDMCJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromo substituent at the 4-position of the imidazole ring and an ethanone group at the 2-position. The presence of the bromo group makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1H-imidazol-2-yl)ethanone typically involves the bromination of imidazole derivatives. One common method is the reaction of 4-bromoimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The scalability of this method makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-1H-imidazol-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The bromo group allows for selective binding to enzymes or receptors, leading to inhibition or modulation of their activity. The ethanone group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Chloro-1H-imidazol-2-yl)ethanone
  • 1-(4-Fluoro-1H-imidazol-2-yl)ethanone
  • 1-(4-Iodo-1H-imidazol-2-yl)ethanone

Comparison: 1-(4-Bromo-1H-imidazol-2-yl)ethanone is unique due to the presence of the bromo group, which imparts distinct reactivity and binding properties. Compared to its chloro, fluoro, and iodo counterparts, the bromo derivative exhibits a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

1-(5-bromo-1H-imidazol-2-yl)ethanone

InChI

InChI=1S/C5H5BrN2O/c1-3(9)5-7-2-4(6)8-5/h2H,1H3,(H,7,8)

InChI Key

QIULLFCKBYDMCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(N1)Br

Origin of Product

United States

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